苯基(1,3-噻唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

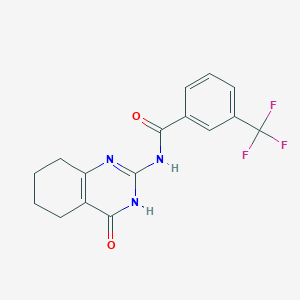

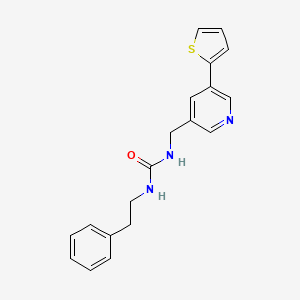

Phenyl(1,3-thiazol-2-yl)methanol is a compound that contains a phenyl group attached to a thiazol-2-yl methanol group . It is related to the class of compounds known as thiazoles, which are aromatic five-membered heterocycles containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are known for their diverse biological activities .

Synthesis Analysis

The synthesis of Phenyl(1,3-thiazol-2-yl)methanol or related compounds often involves reactions such as the Hantzsch synthesis . This method involves the condensation of certain precursors to form the thiazole ring .Molecular Structure Analysis

The molecular structure of Phenyl(1,3-thiazol-2-yl)methanol involves a phenyl group attached to a thiazol-2-yl methanol group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving Phenyl(1,3-thiazol-2-yl)methanol or related compounds often involve the formation or modification of the thiazole ring . These reactions can lead to a variety of products with different properties and potential applications .Physical and Chemical Properties Analysis

The physical and chemical properties of Phenyl(1,3-thiazol-2-yl)methanol or related compounds can vary depending on the specific structure and substituents . For example, some related compounds have been reported to have a melting point of 230–232 °C .科学研究应用

有机合成方法

- 催化的串联反应:In(OTf)3 催化的串联氮杂-Piancatelli 重排/Michael 反应促进了从呋喃-2-基(苯基)甲醇衍生物合成 3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物,突出了具有良好产率、高选择性、低催化剂负载和快速反应时间的方法 (B. Reddy 等,2012)。

化学传感器

- Al3+ 的选择性和灵敏检测:已经开发出一种基于苯基噻二唑的席夫碱受体,用于 Al3+ 离子的开启荧光和比色检测,表现出快速响应、优异的选择性和灵敏度。该应用对于环境监测和化学分析具有重要意义 (A. K. Manna 等,2020)。

分子结构和反应性研究

- DFT 和对接研究:已经合成和表征了新型化合物,例如 (4-氨基-2-(苯基氨基)噻唑-5-基)(噻吩-2-基)甲酮,并通过 DFT 计算和分子对接研究对结构优化、振动光谱解释和抗菌活性分析进行了表征。这项研究有助于理解这些化合物的抗菌特性 (M. Shahana 和 A. Yardily,2020)。

抗菌评估

- 抗菌和抗真菌活性:已经评估了噻唑衍生物的抗菌活性,展示了对金黄色葡萄球菌和枯草芽孢杆菌的中等抗菌效果,以及对光滑念珠菌和白色念珠菌的高抗真菌活性。此类研究对于开发新的抗菌剂至关重要 (Ammar Kubba 和 Nedaa A. Hameed A. Rahim,2018)。

安全和危害

未来方向

Thiazole derivatives, including Phenyl(1,3-thiazol-2-yl)methanol, continue to attract attention due to their diverse biological activities and potential therapeutic applications . Future research may focus on the synthesis of new derivatives, exploration of their biological activities, and development of effective therapeutic agents .

作用机制

Target of Action

Phenyl(1,3-thiazol-2-yl)methanol is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

For example, some thiazole derivatives can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Result of Action

Thiazole derivatives are known to have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化分析

Biochemical Properties

Phenyl(1,3-thiazol-2-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that contain active sites compatible with the thiazole ring. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. For instance, Phenyl(1,3-thiazol-2-yl)methanol has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, it can form hydrogen bonds with proteins, influencing their conformation and activity.

Cellular Effects

Phenyl(1,3-thiazol-2-yl)methanol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, Phenyl(1,3-thiazol-2-yl)methanol can alter gene expression and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit the proliferation of cells by interfering with the signaling pathways that promote cell division . Furthermore, Phenyl(1,3-thiazol-2-yl)methanol can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of Phenyl(1,3-thiazol-2-yl)methanol involves its binding interactions with biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, Phenyl(1,3-thiazol-2-yl)methanol can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events that are critical for cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl(1,3-thiazol-2-yl)methanol have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that Phenyl(1,3-thiazol-2-yl)methanol is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term exposure to Phenyl(1,3-thiazol-2-yl)methanol in in vitro and in vivo studies has revealed its ability to induce sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Phenyl(1,3-thiazol-2-yl)methanol vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects . At higher doses, Phenyl(1,3-thiazol-2-yl)methanol can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

Phenyl(1,3-thiazol-2-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle. As a result, Phenyl(1,3-thiazol-2-yl)methanol can influence the levels of metabolites and energy production within cells.

属性

IUPAC Name |

phenyl(1,3-thiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPLEXYGTGYCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)

![N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2879648.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)